molecular formula C18H14FN3O2S B449032 4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE

4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE

Cat. No.: B449032
M. Wt: 355.4g/mol
InChI Key: UZTFAMPIPLXREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of fluorinated arylsulfonamides. This compound is characterized by the presence of a fluorine atom, a diazenyl group, and a benzenesulfonamide moiety. The incorporation of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluoro-N-arylsulfonamides as fluorinating agents under mild conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Fluoro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
  • N-Fluorobenzenesulfonimide
  • N-(4-Fluoro-benzyl)-2,4,6-trimethyl-benzenesulfonamide

Uniqueness

4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of a fluorine atom, a diazenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4g/mol

IUPAC Name

4-fluoro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H14FN3O2S/c19-14-6-12-18(13-7-14)25(23,24)22-17-10-8-16(9-11-17)21-20-15-4-2-1-3-5-15/h1-13,22H

InChI Key

UZTFAMPIPLXREW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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